molecular formula C9H14N2 B8498359 1,5-Dimethyl-3-(2-methylprop-1-enyl)-1H-pyrazole

1,5-Dimethyl-3-(2-methylprop-1-enyl)-1H-pyrazole

Cat. No. B8498359
M. Wt: 150.22 g/mol
InChI Key: LKZYEJIRURVRPG-UHFFFAOYSA-N
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Patent
US09156811B2

Procedure details

A suspension of isopropyltriphenylphosphonium iodide (5.23 g, 12.1 mmol) in THF (35 ml) at −20° C. was treated dropwise with a 1.6 M solution of butyllithium in hexanes (7.5 ml, 12 mmol). The mixture was stirred at −20° C. for 45 minutes before a solution of 1,5-dimethyl-1H-pyrazole-3-carboxaldehyde (1.20 g, 9.68 mmol) in THF (50 ml) was added. The thick suspension was allowed to warm to room temperature and stirred for 24 hours. The reaction mixture was treated with saturated aqueous ammonium chloride (150 ml) and the phases separated. The aqueous phase was back-extracted with ethyl acetate (3×50 ml) and the combined organic phases were dried (Na2SO4) and concentrated. The residue was extracted with petroleum ether (2×100 ml) and the combined extracts were concentrated to afford a yellow oil which was purified by chromatography (SiO2, 0-100% EtOAc-petroleum ether) to give the title compound as a colourless solid (1.56 g, 9.68 mmol). δH (CDCl3, 300K) 6.15 (1H, m), 6.01 (1H, s), 3.75 (3H, s), 2.26 (3H, s), 1.96 (3H, d J 0.8 Hz), 1.89 (3H, d J 1.2 Hz). m/z (ES+, 70V) 151.1 (MH+).
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].C([Li])CCC.[CH3:29][N:30]1[C:34]([CH3:35])=[CH:33][C:32]([CH:36]=O)=[N:31]1.[Cl-].[NH4+]>C1COCC1>[CH3:29][N:30]1[C:34]([CH3:35])=[CH:33][C:32]([CH:36]=[C:2]([CH3:4])[CH3:3])=[N:31]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
7.5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1N=C(C=C1C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with petroleum ether (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, 0-100% EtOAc-petroleum ether)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1N=C(C=C1C)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.68 mmol
AMOUNT: MASS 1.56 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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